molecular formula C11H7N3OS B1608775 6-(Pyridin-4-yl)imidazo[2,1-b]thiazole-5-carbaldehyde CAS No. 562792-68-1

6-(Pyridin-4-yl)imidazo[2,1-b]thiazole-5-carbaldehyde

Cat. No.: B1608775
CAS No.: 562792-68-1
M. Wt: 229.26 g/mol
InChI Key: NXCJMMOKFQJPSX-UHFFFAOYSA-N
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Description

6-(Pyridin-4-yl)imidazo[2,1-b]thiazole-5-carbaldehyde is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyridine ring fused with an imidazo[2,1-b]thiazole moiety, which is further functionalized with a carbaldehyde group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridin-4-yl)imidazo[2,1-b]thiazole-5-carbaldehyde typically involves multi-step reactions. One common method includes the cyclization of aminothiazole derivatives with pyridine-4-carbaldehyde under acidic or basic conditions. The reaction is often facilitated by the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to promote the formation of the imidazo[2,1-b]thiazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized using continuous flow reactors. This method allows for the efficient synthesis of the compound by minimizing the isolation of intermediate products and reducing reaction times. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-4-yl)imidazo[2,1-b]thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine (TEA) or pyridine.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(Pyridin-4-yl)imidazo[2,1-b]thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the phosphorylation process mediated by IKK-ɛ and TBK1 . This inhibition can lead to the suppression of inflammatory responses and cancer cell proliferation.

Comparison with Similar Compounds

6-(Pyridin-4-yl)imidazo[2,1-b]thiazole-5-carbaldehyde can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the presence of the carbaldehyde group, which imparts distinct reactivity and biological properties.

Properties

IUPAC Name

6-pyridin-4-ylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3OS/c15-7-9-10(8-1-3-12-4-2-8)13-11-14(9)5-6-16-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCJMMOKFQJPSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=C(N3C=CSC3=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396603
Record name 6-(Pyridin-4-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

562792-68-1
Record name 6-(Pyridin-4-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(Pyridin-4-yl)imidazo[2,1-b]thiazole-5-carbaldehyde
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6-(Pyridin-4-yl)imidazo[2,1-b]thiazole-5-carbaldehyde
Reactant of Route 3
6-(Pyridin-4-yl)imidazo[2,1-b]thiazole-5-carbaldehyde
Reactant of Route 4
6-(Pyridin-4-yl)imidazo[2,1-b]thiazole-5-carbaldehyde
Reactant of Route 5
6-(Pyridin-4-yl)imidazo[2,1-b]thiazole-5-carbaldehyde
Reactant of Route 6
6-(Pyridin-4-yl)imidazo[2,1-b]thiazole-5-carbaldehyde

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